molecular formula C22H22N6O2 B13024717 N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

Cat. No.: B13024717
M. Wt: 402.4 g/mol
InChI Key: IGYYDBGBQKEBQU-UHFFFAOYSA-N
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Description

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a quinazoline core, a piperazine ring, and an ethynylphenyl group. This compound is of interest due to its potential biological activities and its role in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the piperazine derivative reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, and suitable solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of disease.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to the disruption of key cellular processes, such as signal transduction, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a quinazoline core, an ethynylphenyl group, and a piperazine ring. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26)

InChI Key

IGYYDBGBQKEBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4

Origin of Product

United States

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